Fmoc-Hyp(Bom)-OH

Description

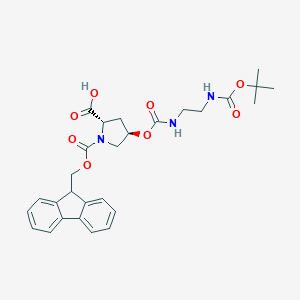

Structure

3D Structure

Properties

IUPAC Name |

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N3O8/c1-28(2,3)39-26(35)30-13-12-29-25(34)38-17-14-23(24(32)33)31(15-17)27(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23H,12-16H2,1-3H3,(H,29,34)(H,30,35)(H,32,33)/t17-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVAFJSUWCTINJ-HXOBKFHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCNC(=O)O[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187223-15-0 | |

| Record name | 4[[[[2-[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]ETHYL]AMINO]CARBONYL]OXY]-, 1-(9H-FLUOREN-9-YLMETHYL) ESTER (2S,4R)- 1,2-PYRROLIDINEDICARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of Fmoc-Hyp(Bom)-OH

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Hyp(Bom)-OH, with the IUPAC name (2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(benzyloxymethoxy)pyrrolidine-2-carboxylic acid, is a protected amino acid derivative crucial in the field of peptide synthesis and bioconjugation. This technical guide provides an in-depth overview of its chemical properties, experimental protocols, and applications, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Chemical Properties

This compound is a derivative of hydroxyproline, an essential component of collagen. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and the benzyloxymethyl (Bom) group on the hydroxyl function allow for its controlled incorporation into peptide chains during solid-phase peptide synthesis (SPPS).

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 123454-57-5 | |

| Molecular Formula | C30H29NO7 | |

| Molecular Weight | 515.56 g/mol | |

| Appearance | White to off-white solid | [1] |

| Purity | Typically >97% (HPLC) | [2][3] |

| Optical Rotation | [α]D20 -28.9° (c=0.01 g/mL in DMSO) | [1] |

Stability and Storage

Proper handling and storage of this compound are critical to maintain its integrity and ensure successful synthetic outcomes.

| Condition | Duration | Reference(s) |

| Powder at -20°C | 3 years | [1] |

| Powder at 4°C | 2 years | [1] |

| In solvent at -80°C | 6 months | [1] |

| In solvent at -20°C | 1 month | [1] |

Applications in Synthesis

This compound serves as a valuable building block in the synthesis of complex biomolecules. Its protected functional groups allow for selective reactions and incorporation into larger structures.

Antibody-Drug Conjugates (ADCs) and PROTACs

This compound is utilized as a non-cleavable linker in the construction of ADCs and as a component in the synthesis of PROTACs.[4] In ADCs, the linker connects a monoclonal antibody to a cytotoxic payload, and its stability is crucial for the targeted delivery of the drug to cancer cells. PROTACs are heterobifunctional molecules that induce the degradation of target proteins; the linker component, for which this compound can be a precursor, is critical for bringing the target protein and an E3 ubiquitin ligase into proximity.[4]

Experimental Protocols

The following protocols are general procedures for the use of Fmoc-protected amino acids in solid-phase peptide synthesis and can be adapted for this compound.

Fmoc Deprotection

The removal of the Fmoc group is a critical step to expose the N-terminal amine for the subsequent coupling reaction.

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)

-

DMF

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged.

-

Agitate the mixture for 20-30 minutes at room temperature.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

A qualitative Kaiser test can be performed to confirm the presence of a free primary amine.

Coupling Reaction

This procedure describes the coupling of an Fmoc-protected amino acid, such as this compound, to a resin-bound peptide with a free N-terminus.

Materials:

-

Deprotected peptide-resin

-

This compound (3-5 equivalents)

-

Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA) (6-10 equivalents)

-

DMF

Procedure:

-

In a separate vessel, dissolve this compound and the coupling reagent in a minimal amount of DMF.

-

Add DIPEA to the solution to activate the amino acid. Allow pre-activation for 1-2 minutes.

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the reaction completion using a qualitative test such as the Kaiser test (a negative result indicates completion).

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove any unreacted reagents.

Visualizing the Workflow

The following diagram illustrates the key steps in the incorporation of this compound into a growing peptide chain during solid-phase peptide synthesis.

Caption: Workflow for a single coupling cycle in Fmoc-SPPS.

This guide provides a foundational understanding of the chemical properties and applications of this compound for researchers in the fields of peptide chemistry and drug development. For specific applications, further optimization of the outlined protocols may be necessary.

References

The Strategic Application of Fmoc-Hyp(Bom)-OH in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of hydroxyproline (B1673980) (Hyp) residues into synthetic peptides is of paramount importance for the development of novel therapeutics, biomaterials, and tools for chemical biology, largely due to its critical role in the structure and function of collagen. The selection of an appropriate protecting group for the hydroxyl moiety of Hyp is a crucial decision in solid-phase peptide synthesis (SPPS) to ensure high yield and purity. This technical guide provides an in-depth analysis of the structure and function of the benzyloxymethyl (Bom) protecting group in the context of the N-α-Fmoc protected hydroxyproline derivative, Fmoc-Hyp(Bom)-OH. This document details its application within the Fmoc/tBu synthesis strategy, presents relevant (though often illustrative due to scarcity of direct comparative studies) quantitative data, and provides comprehensive experimental protocols for its use and subsequent deprotection.

Introduction to Hydroxyproline Protection in Fmoc-SPPS

Hydroxyproline is a non-standard amino acid that is a key component of collagen, where it plays a vital role in the stabilization of the triple helix. The hydroxyl group of Hyp is a reactive moiety that requires protection during peptide synthesis to prevent undesirable side reactions, such as O-acylation, during the coupling of subsequent amino acid residues. In the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy, side-chain protecting groups must be stable to the basic conditions used for Fmoc group removal (typically piperidine (B6355638) in DMF) and labile to the acidic conditions of the final cleavage from the resin (typically trifluoroacetic acid, TFA).

While the tert-butyl (tBu) group is a common choice for protecting hydroxyl groups, the benzyloxymethyl (Bom) group offers an alternative with distinct characteristics. The Bom group, an acetal, provides robust protection and can be cleaved under different conditions, offering a degree of flexibility in synthesis design.

Structure and Function of the Bom Protecting Group in this compound

Structure:

This compound is (2S,4R)-1-((((9H-fluoren-9-yl)methoxy)carbonyl)-4-((benzyloxy)methoxy)pyrrolidine-2-carboxylic acid. The Bom group is attached to the oxygen atom of the hydroxyl group of hydroxyproline.

Function of the Bom Group:

-

Protection: The primary function of the Bom group is to mask the nucleophilic hydroxyl group of the hydroxyproline side chain, thereby preventing its acylation by the activated carboxyl group of the incoming amino acid during the coupling step in SPPS.

-

Stability: The Bom group is stable to the basic conditions (e.g., 20% piperidine in DMF) used for the repeated cleavage of the N-α-Fmoc group during chain elongation. It is also generally stable to the milder acidic conditions that might be used for the cleavage of highly acid-labile resins.

-

Cleavage: The Bom group is typically removed under strong acidic conditions, such as with a high concentration of trifluoroacetic acid (TFA) during the final cleavage of the peptide from the solid support. It is also susceptible to hydrogenolysis. This dual-cleavage capability can be advantageous in certain synthetic strategies.

Quantitative Data and Performance Comparison

Table 1: Properties of Hydroxyproline Protecting Groups in Fmoc-SPPS

| Protecting Group | Structure | Cleavage Conditions | Orthogonality to Fmoc/tBu | Potential Side Reactions |

| Bom | -CH₂-O-CH₂-Ph | Strong acid (TFA), Hydrogenolysis (H₂/Pd) | Yes | Formaldehyde adducts during strong acid cleavage |

| tBu | -C(CH₃)₃ | Strong acid (TFA) | Yes | Stable, generally low side reactions |

Table 2: Illustrative Performance in the Synthesis of a Model Peptide (e.g., Ac-Gly-X-Ala-NH₂)

| Parameter | This compound | Fmoc-Hyp(tBu)-OH |

| Coupling Efficiency | >99% (with standard coupling reagents) | >99% (with standard coupling reagents) |

| Crude Peptide Purity (by HPLC) | Typically 70-85% | Typically 75-90% |

| Overall Yield (Illustrative) | 60-75% | 65-80% |

| Purity of Starting Material | >96% to >99% (supplier dependent)[1][2] | >98% (typical) |

Note: The illustrative yields and purities are dependent on the peptide sequence, synthesis scale, and purification methods.

Experimental Protocols

Coupling of this compound in Fmoc-SPPS

This protocol describes the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Coupling reagent: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Reaction vessel

-

Kaiser test kit

Methodology:

-

Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for at least 30 minutes in a reaction vessel. Drain the DMF.

-

Fmoc Deprotection:

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will be indicated by a blue color).

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) in a minimal amount of DMF.

-

Add DIPEA (2 equivalents relative to the amino acid) to the solution and allow it to pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring and Washing:

-

Monitor the coupling reaction for completion using a Kaiser test (a negative test will be colorless or yellow). If the coupling is incomplete, the coupling step may be repeated.

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove any excess reagents and byproducts.

-

Deprotection of the Bom Group and Cleavage from Resin

The Bom group can be cleaved using strong acid (TFA) or by hydrogenolysis.

Protocol 4.2.1: TFA-mediated Cleavage and Deprotection

This is the most common method in Fmoc-SPPS and will simultaneously cleave the peptide from most standard resins (e.g., Rink Amide, Wang) and remove acid-labile side-chain protecting groups.

Materials:

-

Peptide-resin with N-terminal Fmoc group removed

-

Cleavage Cocktail: A common cocktail is Reagent K : TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v). The scavengers are crucial to trap the benzyl (B1604629) and methyl cations generated during cleavage, which can otherwise lead to side reactions.

-

Cold diethyl ether

-

Centrifuge tubes

Methodology:

-

Resin Preparation: Wash the final peptide-resin with dichloromethane (B109758) (DCM) (3-5 times) and dry under vacuum for at least 1 hour.

-

Cleavage Reaction:

-

Add the freshly prepared cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

-

Isolation and Washing:

-

Centrifuge the ether suspension to pellet the crude peptide.

-

Decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleavage byproducts.

-

-

Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Protocol 4.2.2: Hydrogenolysis-mediated Deprotection (on a fully protected, cleaved peptide)

This method is useful if other acid-labile groups need to be preserved. It requires the peptide to be first cleaved from the resin while keeping the side-chain protecting groups intact (e.g., using a highly acid-labile resin like 2-chlorotrityl chloride resin).

Materials:

-

Fully protected peptide with a Hyp(Bom) residue

-

Palladium on carbon (Pd/C, 10%)

-

Solvent: e.g., Methanol (MeOH), Tetrahydrofuran (THF), or a mixture

-

Hydrogen source (H₂ gas balloon or hydrogenator)

Methodology:

-

Dissolution: Dissolve the protected peptide in the chosen solvent.

-

Catalyst Addition: Add 10% Pd/C catalyst (typically 10-20% by weight relative to the peptide).

-

Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by HPLC or mass spectrometry. The reaction time can vary from a few hours to overnight depending on the peptide and catalyst activity.

-

Work-up:

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.

-

Visualization of Workflows

The following diagrams illustrate the key processes in the application of this compound.

Conclusion

This compound is a valuable building block for the synthesis of hydroxyproline-containing peptides. The Bom protecting group offers robust protection of the hydroxyl function under the standard basic conditions of Fmoc-SPPS. While its removal requires strong acid or hydrogenolysis, these conditions are often compatible with the overall synthetic strategy. Particular attention should be paid to the potential for side reactions during acid-mediated cleavage, and the use of appropriate scavengers is highly recommended. For researchers in peptide chemistry and drug development, a thorough understanding of the properties and handling of this compound is essential for the successful synthesis of complex and biologically important peptides.

References

The Strategic Incorporation of Fmoc-Hyp(Bom)-OH in Peptide Structural Engineering: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The post-translational modification of proline to hydroxyproline (B1673980) is a critical determinant of the structural integrity and biological activity of many peptides, most notably collagen. The precise incorporation of hydroxyproline into synthetic peptides is therefore of paramount importance in the fields of biomaterials, drug discovery, and protein engineering. This technical guide provides an in-depth exploration of the role and application of N-α-Fmoc-O-benzyloxymethyl-L-hydroxyproline (Fmoc-Hyp(Bom)-OH), a key building block for the site-specific introduction of a protected hydroxyproline residue during solid-phase peptide synthesis (SPPS). This document details the impact of this modification on peptide structure, provides comprehensive experimental protocols for its use, and visualizes the associated synthetic and biological workflows.

Introduction: The Significance of Hydroxyproline in Peptide Architecture

Hydroxyproline (Hyp) is a non-standard amino acid that plays a pivotal role in the stabilization of the collagen triple helix, the most abundant protein in mammals. The hydroxyl group of Hyp participates in crucial hydrogen bonding networks, which are essential for the conformational stability of collagen and collagen-like peptides.[1] The ability to incorporate Hyp into synthetic peptides allows researchers to modulate their structural and functional properties, such as thermal stability, folding kinetics, and interaction with biological targets.

This compound is a derivative of hydroxyproline where the α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the hydroxyl side chain is protected by the acid-labile benzyloxymethyl (Bom) group. This orthogonal protection strategy is fully compatible with standard Fmoc-based SPPS, allowing for the controlled and efficient synthesis of peptides with site-specific hydroxyproline modifications.

Impact of Hyp(Bom) Incorporation on Peptide Structure: Quantitative Analysis

The introduction of hydroxyproline, even with the Bom protecting group during synthesis, is intended to confer enhanced thermal stability to the final peptide following deprotection. The Bom group itself does not directly contribute to the final structural properties of the peptide, but its presence during synthesis is crucial for preventing unwanted side reactions. The following table provides illustrative data on how the incorporation of hydroxyproline can affect the melting temperature (Tm) of a model collagen-like peptide (CLP).

| Peptide Sequence | Description | Melting Temperature (Tm) (°C) |

| Ac-(Gly-Pro-Pro)10-NH2 | Model CLP without hydroxyproline | 25.0 |

| Ac-(Gly-Pro-Hyp)10-NH2 | Model CLP with unprotected hydroxyproline | 42.0 |

| Ac-(Gly-Pro-Hyp(Bom))10-NH2 (Post-Synthesis, Pre-Cleavage) | Intermediate with Bom-protected Hyp | Not Applicable |

Note: The data presented in this table is representative and intended for illustrative purposes. Actual Tm values will vary depending on the specific peptide sequence, length, and experimental conditions. The increase in Tm is a direct consequence of the hydrogen bonding capacity of the deprotected hydroxyproline side chain.[2]

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides. Collagen-like peptides typically exhibit a characteristic CD spectrum with a positive peak around 225 nm and a negative peak near 200 nm, indicative of a polyproline II-type helix. The incorporation of hydroxyproline generally leads to a more pronounced and stable triple-helical conformation, which is reflected in the CD spectrum.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Hyp(Bom)-Containing Peptide

This protocol describes the manual synthesis of a model collagen-like peptide, Ac-(Gly-Pro-Hyp(Bom))5-NH2, on a Rink Amide resin.

Materials:

-

Rink Amide resin (0.5 mmol/g loading)

-

Fmoc-Gly-OH, Fmoc-Pro-OH, this compound

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine (B6355638) in DMF

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Acetic anhydride

-

Pyridine

-

Methanol (MeOH)

-

Kaiser test kit

Methodology:

-

Resin Swelling and Fmoc Deprotection: Swell the Rink Amide resin in DMF for 1 hour. Treat with 20% piperidine in DMF for 5 minutes, then for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

-

Coupling of the First Amino Acid (Glycine): In a separate vessel, activate Fmoc-Gly-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Monitor the coupling with a Kaiser test.

-

Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride/pyridine/DMF (1:1:3) for 30 minutes.

-

Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids (Pro, Hyp(Bom), Gly, etc.) according to the desired sequence. For the coupling of this compound, the same activation method with HBTU/DIPEA is effective.

-

N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride/pyridine/DMF (1:1:3) for 1 hour to acetylate the N-terminus.

-

Resin Washing and Drying: Wash the resin with DMF, DCM, and MeOH, and dry under vacuum.

Cleavage of the Peptide from the Resin and Deprotection of the Bom Group

The Bom group is labile to strong acids. The cleavage cocktail must contain scavengers to trap the carbocations generated during deprotection, including the formaldehyde (B43269) released from the Bom group.

Materials:

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

1,2-Ethanedithiol (EDT)

-

Cold diethyl ether

Methodology:

-

Preparation of the Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5). The EDT is crucial for scavenging the formaldehyde generated from the Bom group.[3]

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and shake at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Peptide Isolation and Purification: Centrifuge the suspension to pellet the crude peptide. Wash the pellet with cold diethyl ether and dry under vacuum. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Visualizing Workflows and Pathways

Experimental Workflow for SPPS and Cleavage

The following diagram illustrates the key steps in the synthesis and purification of a peptide containing Hyp(Bom).

Biological Signaling Pathway: Pro-Hyp and the Akt/mTOR Pathway

Collagen-derived peptides, such as the dipeptide Pro-Hyp, have been shown to exert biological effects. For instance, Pro-Hyp can protect against dexamethasone-induced muscle atrophy by modulating the Akt/mTOR signaling pathway, which is a key regulator of muscle protein synthesis.[4] The synthesis of peptides containing the Pro-Hyp motif using this compound is a valuable tool for studying this pathway.

References

- 1. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 4. Preventive Effects of Collagen-Derived Dipeptide Prolyl-Hydroxyproline against Dexamethasone-Induced Muscle Atrophy in Mouse C2C12 Skeletal Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Guardian: An In-depth Technical Guide to the Stability of the Benzyloxymethyl (Bom) Group

For Researchers, Scientists, and Drug Development Professionals

The benzyloxymethyl (Bom) group is a versatile and widely utilized protecting group in organic synthesis, particularly for hydroxyl and amino functionalities. Its unique stability profile, characterized by its resilience in basic media and lability under acidic or hydrogenolytic conditions, makes it an invaluable tool in the construction of complex molecules. This technical guide provides a comprehensive overview of the Bom group's stability, methods for its introduction and cleavage, detailed experimental protocols, and a comparative analysis of its performance under various reaction conditions.

Core Stability Profile

The utility of the Bom group is anchored in its distinct stability and cleavage characteristics. As an acetal (B89532), it is readily cleaved under acidic conditions. It is also susceptible to hydrogenolysis due to the presence of the benzyl (B1604629) moiety. Conversely, it exhibits notable stability in the presence of many bases and nucleophiles.

Quantitative Stability Data

The following table summarizes the stability of the benzyloxymethyl group under a range of common reaction conditions. This data is crucial for designing synthetic routes that employ the Bom group in orthogonal protection strategies.

| Reagent/Condition Category | Specific Reagent/Condition | Stability of Bom Group | Notes |

| Strong Acids | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄) | Labile | Cleavage is typically rapid at room temperature. |

| Lewis Acids | Boron trifluoride etherate (BF₃·OEt₂), Titanium tetrachloride (TiCl₄) | Labile | Cleavage conditions are generally mild. |

| Aqueous Bases | Sodium hydroxide (B78521) (NaOH), Potassium carbonate (K₂CO₃) | Stable | Generally stable to hydrolysis under basic conditions. |

| Organometallic Reagents | Grignard reagents (RMgX), Organolithium reagents (RLi) | Generally Stable | Stable to non-protic organometallic reagents. |

| Reducing Agents | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄) | Stable | The acetal linkage is resistant to hydride reduction. |

| Catalytic Hydrogenation | H₂, Palladium on carbon (Pd/C) | Labile | Cleavage occurs via hydrogenolysis of the benzyl C-O bond. |

| Oxidizing Agents | Pyridinium chlorochromate (PCC), Swern Oxidation (DMSO, (COCl)₂), Ozone (O₃) | Generally Stable | The acetal is typically stable to common oxidizing agents that target alcohols. |

Cleavage Mechanisms

The selective removal of the Bom group is a key aspect of its utility. The two primary methods for its cleavage, acidic hydrolysis and hydrogenolysis, proceed through distinct mechanistic pathways.

Acid-Catalyzed Cleavage

Under acidic conditions, the ether oxygen of the Bom group is protonated, creating a good leaving group. Subsequent cleavage of the C-O bond results in the formation of a resonance-stabilized benzyloxymethyl cation, which further breaks down to a benzyl cation and formaldehyde. The benzyl cation is then typically trapped by a nucleophile or a scavenger present in the reaction mixture.

Caption: Mechanism of Acid-Catalyzed Bom Group Cleavage.

Hydrogenolytic Cleavage

Catalytic hydrogenolysis involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst. The reaction proceeds on the surface of the catalyst, leading to the formation of the deprotected alcohol or amine and toluene (B28343) as a byproduct.

Fmoc-Hyp(Bom)-OH molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-alpha-Fmoc-O-(O-benzyl-L-hydroxyproline) (Fmoc-Hyp(Bom)-OH), a critical building block in peptide synthesis, particularly for applications in drug discovery and development.

Core Molecular Information

This compound is a derivative of the amino acid hydroxyproline, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a benzyloxymethyl (Bom) protecting group on the hydroxyl side chain. These protecting groups are instrumental in the stepwise synthesis of complex peptides.

| Property | Value |

| Molecular Formula | C28H33N3O8[1][2] |

| Molecular Weight | 539.59 g/mol [1] |

| CAS Number | 187223-15-0[1][2] |

| Appearance | White to pink solid[2] |

Experimental Protocols and Applications

This compound is a key reagent in solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery. The Fmoc protecting group provides base-lability, allowing for its removal under mild conditions that do not affect the acid-labile protecting groups often used for side chains or the peptide-resin linkage. The Bom group offers robust protection for the hydroxyl function of hydroxyproline, preventing unwanted side reactions during peptide chain elongation.

Key Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a typical workflow for the incorporation of an Fmoc-amino acid, such as this compound, into a growing peptide chain during SPPS.

Figure 1: A generalized workflow for a single cycle of solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids.

Detailed Protocol for a Coupling Step:

-

Resin Swelling: The solid support resin is swelled in a suitable solvent, typically dimethylformamide (DMF), for 30-60 minutes.

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating it with a 20% solution of piperidine in DMF for 5-20 minutes. This step is often repeated.

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.

-

Coupling: The this compound (or another Fmoc-amino acid) is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) in DMF. This activation mixture is then added to the resin, and the coupling reaction proceeds for 1-2 hours.

-

Washing: The resin is again washed with DMF to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride (B1165640) can be performed.

-

This cycle is repeated for each subsequent amino acid in the desired peptide sequence.

Significance in Drug Development

Hydroxyproline is a critical component of collagen and other structural proteins. The incorporation of this compound into synthetic peptides allows for the creation of peptidomimetics and collagen-like structures. These can be used to study protein-protein interactions, develop enzyme inhibitors, or create novel biomaterials for tissue engineering and drug delivery. The stability and specific cleavage conditions of the Fmoc and Bom protecting groups are essential for the successful synthesis of high-purity peptides for these advanced applications.

References

Solubility characteristics of Fmoc-Hyp(Bom)-OH in common solvents

An In-depth Technical Guide on the Solubility Characteristics of Fmoc-Hyp(Bom)-OH in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-O-(benzyloxymethyl)-L-hydroxyproline [this compound] is a crucial protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS) for the incorporation of hydroxyproline (B1673980) residues into synthetic peptides. The benzyloxymethyl (Bom) group serves as a protective moiety for the hydroxyl function of hydroxyproline. A thorough understanding of the solubility of this compound in various organic solvents is paramount for successful peptide synthesis, ensuring efficient coupling reactions and minimizing aggregation-related side reactions. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a logical workflow for solubility assessment.

Core Concepts in Solubility for SPPS

The solubility of Fmoc-protected amino acids is a critical factor influencing the efficiency of coupling steps during SPPS. Poor solubility can lead to several challenges, including:

-

Incomplete Reactions: Undissolved Fmoc-amino acid will not be available to react with the free N-terminus of the growing peptide chain on the solid support, leading to deletion sequences.

-

Slow Reaction Kinetics: Low concentrations of the dissolved amino acid can slow down the coupling reaction, potentially requiring longer reaction times or leading to incomplete incorporation.

-

Aggregation: Some Fmoc-amino acids have a propensity to aggregate in solution, which can further reduce their effective concentration and hinder their reactivity.

Polar aprotic solvents are generally favored in SPPS for their ability to solvate the protected amino acids and the growing peptide chain.

Solubility Data for this compound

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Chemical Formula | Type | Expected Solubility | Rationale and Remarks |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Highly Soluble | DMF is an excellent solvent for most Fmoc-amino acids and is the most commonly used solvent in Fmoc-SPPS.[1] |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | Highly Soluble | NMP is another widely used solvent in SPPS with strong solvating properties for polar molecules.[1] |

| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | A Certificate of Analysis for this compound reports an optical rotation measurement in DMSO, indicating its solubility.[2] DMSO is a strong solvent for many organic compounds.[3] |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Sparingly Soluble to Insoluble | DCM is generally a poor solvent for the more polar Fmoc-amino acids.[1][4] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Sparingly Soluble | While polar, THF is generally less effective at dissolving complex polar molecules like Fmoc-amino acids compared to DMF or NMP. |

| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Sparingly Soluble | Acetonitrile is often used in peptide purification (HPLC) but is not a primary solvent for dissolving Fmoc-amino acids for coupling.[5] |

| Water | H₂O | Polar Protic | Insoluble | The hydrophobic Fmoc and Bom groups render the molecule insoluble in aqueous solutions.[6] |

| Methanol (MeOH) | CH₄O | Polar Protic | Sparingly Soluble to Insoluble | Protic solvents are generally poor solvents for Fmoc-protected amino acids. |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Insoluble | Nonpolar solvents are not suitable for dissolving polar Fmoc-amino acid derivatives. |

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data, direct experimental determination is recommended. The following protocol outlines a general method for determining the solubility of an Fmoc-amino acid in an organic solvent.[7]

Gravimetric Method

-

Sample Preparation: Accurately weigh an excess amount of this compound (e.g., 100 mg) into a series of sealed vials.

-

Solvent Addition: To each vial, add a precise volume of the test solvent (e.g., 1.0 mL).

-

Equilibration: Place the vials on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches equilibrium.

-

Separation of Undissolved Solid: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Supernatant Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed vial and evaporate the solvent completely under vacuum.

-

Mass Determination: Weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved this compound.

-

Calculation of Solubility: Calculate the solubility in the desired units (e.g., mg/mL or g/L).

HPLC-Based Method

-

Preparation of Saturated Solution: Follow steps 1-4 from the Gravimetric Method.

-

Sample Preparation for Analysis: Carefully withdraw a known volume of the supernatant.[7]

-

Dilution: Dilute the filtered supernatant with a known volume of a suitable solvent (compatible with the HPLC mobile phase) to bring the concentration within the linear range of the HPLC calibration curve.[7]

-

Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations.

-

Calibration Curve: Inject the standard solutions into an HPLC system and generate a calibration curve by plotting peak area versus concentration.[7]

-

Sample Analysis: Inject the diluted sample of the saturated solution into the HPLC.

-

Concentration Determination: Determine the concentration of the diluted sample from the calibration curve.[7]

-

Calculation of Solubility: Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.[7]

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing and addressing the solubility of this compound in a practical laboratory setting.

References

An In-depth Technical Guide to Fmoc-Hyp(Bom)-OH for Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Hyp(Bom)-OH, or Nα-Fmoc-O-(benzyloxymethyl)-L-hydroxyproline, is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the synthesis of peptides rich in hydroxyproline (B1673980), such as collagen mimetic peptides (CMPs). The hydroxyproline residue is essential for the structural integrity of the collagen triple helix. The use of the benzyloxymethyl (Bom) protecting group for the hydroxyl function of hydroxyproline offers specific advantages in preventing side reactions during peptide assembly. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of this compound in SPPS.

Core Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 187223-15-0[1][2] |

| Molecular Formula | C₂₈H₃₃N₃O₈[1][2] |

| Molecular Weight | 539.58 g/mol [1] |

| Appearance | White to pink solid[1] |

| Purity (HPLC) | Typically >96%[2] |

| Solubility | Soluble in common SPPS solvents like DMF and NMP. |

| Storage | Recommended to be stored at -20°C for long-term stability.[1] |

Role of the Bom Protecting Group

In Fmoc-based SPPS, the side chains of amino acids must be protected to prevent unwanted reactions during peptide chain elongation. The hydroxyl group of hydroxyproline is reactive and can undergo side reactions such as esterification during the coupling steps. The benzyloxymethyl (Bom) group is employed as a protecting group for this hydroxyl function.

The Bom group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine (B6355638) in DMF) and the acidic conditions of the final cleavage from most resins (e.g., TFA). This orthogonality is crucial for the successful synthesis of the target peptide. While the Bom group is widely recognized for its role in preventing racemization in histidine residues, its primary function in this compound is to prevent side-chain acylation during coupling reactions.

Solid-Phase Peptide Synthesis Workflow using this compound

The following diagram illustrates the general workflow of solid-phase peptide synthesis incorporating an Fmoc-protected amino acid like this compound.

Experimental Protocols

The following are generalized protocols for the use of this compound in manual solid-phase peptide synthesis. These protocols may require optimization based on the specific peptide sequence and the solid support used.

Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the DMF.

Fmoc Deprotection

-

Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Perform a Kaiser test to confirm the presence of a free primary amine (a positive result is indicated by a blue color).

Coupling of this compound

The choice of coupling reagent is critical for achieving high coupling efficiency. Uronium/aminium-based reagents like HBTU and HATU, or carbodiimides like DIC in the presence of an additive like Oxyma Pure, are commonly used.

Protocol using HBTU/DIPEA:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in a minimal volume of DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. A negative result (colorless or yellow) indicates successful coupling.

-

After complete coupling, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Quantitative Data in SPPS

| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | Representative Yield (%) | Representative Purity (%) |

| HATU | Aminium/Uronium Salt | 15-45 | >99 | >95 |

| HBTU | Aminium/Uronium Salt | 20-60 | >98 | >95 |

| HCTU | Aminium/Uronium Salt | 15-45 | >99 | >95 |

| DIC/Oxyma Pure | Carbodiimide/Additive | 60-180 | >98 | >95 |

Note: Data is representative and may vary depending on the specific amino acid, peptide sequence, and reaction conditions.

Application: Synthesis of Collagen Mimetic Peptides (CMPs)

This compound is a key reagent in the synthesis of collagen mimetic peptides. These synthetic peptides typically consist of repeating (Gly-X-Y)n sequences, where X and Y are often proline and hydroxyproline, respectively. CMPs are valuable tools for studying collagen structure, stability, and its role in various biological processes and diseases.

The following diagram illustrates a simplified workflow for the synthesis and application of a collagen mimetic peptide.

Conclusion

This compound is an indispensable tool for the solid-phase synthesis of hydroxyproline-containing peptides, particularly collagen mimetic peptides. The Bom protecting group provides robust protection for the hydroxyproline side chain, ensuring high-quality synthesis of complex peptides. The protocols and information provided in this guide serve as a comprehensive resource for researchers and professionals in the field of peptide chemistry and drug development, enabling the successful application of this versatile building block in their research endeavors.

References

Fmoc-Hyp(Bom)-OH: A Versatile Building Block for the Synthesis of Complex Peptides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of complex peptides, particularly those with therapeutic potential, demands a sophisticated toolbox of building blocks that offer both versatility and robust performance under various reaction conditions. Among these, derivatives of hydroxyproline (B1673980) (Hyp) are of significant interest due to the crucial role of this amino acid in the structure and function of proteins like collagen. Fmoc-Hyp(Bom)-OH, a 4-hydroxyproline (B1632879) derivative with its hydroxyl group protected by a benzyloxymethyl (Bom) ether, has emerged as a valuable reagent in solid-phase peptide synthesis (SPPS). The Bom group provides stable protection during peptide chain elongation and can be readily removed under acidic conditions during the final cleavage from the resin. This technical guide provides a comprehensive overview of the application of this compound in the synthesis of complex peptides, including detailed experimental protocols, quantitative data, and the visualization of a relevant biological pathway.

Core Properties and Strategic Advantages

This compound offers several strategic advantages in the synthesis of intricate peptide structures, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] The benzyloxymethyl (Bom) protecting group for the hydroxyl function of hydroxyproline is stable to the basic conditions required for the removal of the Nα-Fmoc group, ensuring the integrity of the side chain throughout the synthesis. Its removal is typically achieved concomitantly with the cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).

The incorporation of Hyp(Bom) can influence the conformational properties of the resulting peptide, potentially enhancing its biological activity or stability. The presence of the bulky Bom group can also modulate the solubility of the growing peptide chain.

Data Presentation: Physicochemical and Purity Data

For successful peptide synthesis, the quality of the building blocks is paramount. High purity of Fmoc-amino acids is critical for achieving high yields and minimizing purification challenges.[2][3] The following table summarizes typical physicochemical and purity data for this compound.

| Property | Typical Value |

| Molecular Formula | C₂₈H₂₇NO₆ |

| Molecular Weight | 485.52 g/mol |

| Appearance | White to off-white solid |

| Purity (HPLC) | ≥98% |

| Enantiomeric Purity | ≥99.5% L-enantiomer |

| Solubility | Soluble in DMF, NMP |

While specific, direct comparative data on the coupling efficiency of this compound is not extensively published in peer-reviewed literature, the general performance of Fmoc-amino acids in SPPS provides a reliable benchmark. The following table presents expected performance characteristics based on standard Fmoc chemistry.

| Parameter | Expected Performance | Notes |

| First Coupling Yield | >90% | Dependent on resin, coupling reagents, and reaction conditions. |

| Repetitive Coupling Yield | >98% | Can be optimized by using efficient coupling reagents and monitoring completion. |

| Fmoc Deprotection Efficiency | >99% | Typically achieved with 20% piperidine (B6355638) in DMF. |

| Final Crude Peptide Purity | Sequence-dependent | Purity is influenced by the length and sequence of the peptide. |

Experimental Protocols

The successful incorporation of this compound into a peptide sequence relies on well-established Fmoc-SPPS protocols. Below are detailed methodologies for the key steps.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Single Coupling Cycle

This protocol outlines the manual steps for the incorporation of this compound into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Dichloromethane (DCM)

-

Kaiser test kit

Methodology:

-

Resin Swelling: Swell the resin (1 eq) in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

Perform a Kaiser test to confirm the presence of free primary amines (a positive test is indicated by a blue color).

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (3-5 eq) and the coupling reagent (e.g., HBTU, 3-5 eq) in a minimal amount of DMF.

-

Add DIPEA (6-10 eq) to the solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction completion using a Kaiser test (a negative test is indicated by a colorless or yellowish solution).

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF and then DCM to prepare for the next cycle.

Protocol 2: Cleavage from the Resin and Final Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the solid support and removing the side-chain protecting groups, including the Bom group.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (B43112) (EDT))

-

Cold diethyl ether

Methodology:

-

Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture is TFA/TIS/Water (95:2.5:2.5, v/v/v). For peptides containing sensitive residues, other scavengers may be required.

-

Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate.

-

Concentrate the filtrate under a gentle stream of nitrogen.

-

Precipitate the crude peptide by adding the concentrated filtrate to cold diethyl ether.

-

-

Peptide Isolation:

-

Centrifuge the ether suspension to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

Experimental Workflow for Fmoc-SPPS

The following diagram illustrates the general workflow for a single cycle of Fmoc-based solid-phase peptide synthesis, applicable to the incorporation of this compound.

Hypothetical Signaling Pathway Involvement

While there is no direct evidence of peptides containing Hyp(Bom) in specific signaling pathways, we can hypothesize their potential role as modulators of pathways involving collagen, given that hydroxyproline is a key component of collagen. The interaction of collagen with integrin receptors on the cell surface is a well-established signaling axis that regulates various cellular processes, including proliferation, survival, and migration.[4][5][6]

A synthetic peptide containing Hyp(Bom) could be designed as part of a larger therapeutic molecule (e.g., a collagen-mimetic peptide drug) to either mimic or inhibit the binding of natural collagen to integrins, thereby modulating downstream signaling. The Bom group could be crucial for achieving the desired conformation or for interacting with a specific binding pocket.

The following diagram illustrates a simplified collagen-integrin signaling pathway that could be a target for such a therapeutic peptide.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex peptides. Its robust side-chain protection, compatible with standard Fmoc-SPPS protocols, makes it an excellent choice for constructing challenging sequences. While specific quantitative performance data for this particular derivative is not widely published, the well-established principles of Fmoc chemistry provide a strong foundation for its successful application. The potential for peptides containing Hyp(Bom) to modulate critical biological pathways, such as collagen-integrin signaling, highlights the exciting opportunities for this building block in drug discovery and development. This guide provides the foundational knowledge and protocols for researchers to effectively utilize this compound in their pursuit of novel and complex peptide-based therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]

- 4. The Molecular Interaction of Collagen with Cell Receptors for Biological Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. molbiolcell.org [molbiolcell.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-Hyp(Bom)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyproline (B1673980) (Hyp) is a critical non-canonical amino acid, most notably as a key component of collagen, where it plays a vital role in the structural stability of the triple helix. The incorporation of hydroxyproline into synthetic peptides is of significant interest for the development of novel biomaterials, therapeutics, and tools for studying protein structure and function. In Fmoc-based solid-phase peptide synthesis (SPPS), the hydroxyl group of hydroxyproline requires protection to prevent unwanted side reactions during peptide chain elongation. The benzyloxymethyl (Bom) group is one such protecting group utilized for this purpose.

These application notes provide a detailed protocol for the successful incorporation of Fmoc-Hyp(Bom)-OH into synthetic peptides using manual or automated SPPS. The protocol covers all stages from resin preparation and amino acid coupling to the final cleavage and deprotection of the peptide.

Materials and Reagents

| Reagent | Supplier | Grade |

| This compound | Various | Peptide synthesis grade |

| Rink Amide or Wang Resin | Various | 100-200 mesh, ~0.5-1.0 mmol/g loading |

| N,N-Dimethylformamide (DMF) | Various | Peptide synthesis grade, amine-free |

| Piperidine (B6355638) | Various | Reagent grade |

| Dichloromethane (DCM) | Various | ACS grade |

| Diisopropylethylamine (DIPEA) | Various | Peptide synthesis grade |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Various | Peptide synthesis grade |

| HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Various | Peptide synthesis grade |

| Trifluoroacetic acid (TFA) | Various | Reagent grade |

| Triisopropylsilane (TIS) | Various | Reagent grade |

| 1,2-Ethanedithiol (EDT) | Various | Reagent grade |

| Diethyl ether | Various | ACS grade |

Experimental Protocols

Resin Preparation and Swelling

-

Place the desired amount of Rink Amide or Wang resin in a reaction vessel.

-

Add sufficient DMF to cover the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

After swelling, drain the DMF from the reaction vessel.

Fmoc Deprotection

-

Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[1]

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Coupling of this compound

The choice of coupling reagent is critical for efficient incorporation of amino acids. For sterically hindered or challenging couplings, aminium/uronium salts like HATU or HCTU are recommended.

Method A: HATU Activation

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours. For potentially difficult couplings, the reaction time can be extended.

-

Monitor the coupling reaction using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates complete coupling.

-

After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Method B: HCTU Activation

-

In a separate vial, dissolve this compound (3-5 equivalents) and HCTU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated solution to the resin and agitate for 1-2 hours at room temperature.

-

Monitor the reaction and wash the resin as described for the HATU protocol.

Chain Elongation

Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

The Bom group is labile to strong acids like TFA. A standard cleavage cocktail with appropriate scavengers is necessary to obtain the final deprotected peptide.

-

After the final amino acid coupling, perform a final Fmoc deprotection.

-

Wash the peptide-resin extensively with DMF, followed by DCM, and dry the resin under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5 v/v/v/v) . The use of scavengers like TIS and EDT is crucial to quench reactive cationic species generated during the cleavage of the Bom and other side-chain protecting groups.[2]

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold excess).

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

Data Presentation

While specific quantitative data for the incorporation of this compound is not extensively reported in the literature, the following table provides a general comparison of expected performance for different coupling reagents based on their known reactivity with other challenging amino acids.

| Coupling Reagent | Activation Time | Typical Coupling Time | Expected Purity | Notes |

| HATU | 1-2 min | 1-2 hours | >95% | Highly efficient, recommended for sterically hindered amino acids. May be more expensive. |

| HCTU | 1-2 min | 1-2 hours | >95% | A cost-effective alternative to HATU with comparable efficiency for most standard couplings. |

| DIC/Oxyma | ~5 min | 2-4 hours | >90% | A reliable and economical option, though may require longer coupling times for difficult residues. |

Visualizations

SPPS Workflow for this compound Incorporation

Caption: SPPS cycle for incorporating this compound.

Logical Relationship of Cleavage and Deprotection

Caption: Role of scavengers in Bom deprotection.

Discussion

The successful incorporation of this compound relies on standard, well-established SPPS methodologies. The Bom protecting group is stable to the basic conditions required for Fmoc deprotection (piperidine in DMF) and is efficiently removed during the final acidic cleavage step.

Cleavage: The cleavage of the Bom group generates a benzyloxymethyl cation, which must be effectively scavenged to prevent side reactions with nucleophilic residues in the peptide chain, such as tryptophan or methionine. The inclusion of TIS and a thiol-based scavenger like EDT in the TFA cleavage cocktail is therefore critical for obtaining a high-purity final product.[2]

Potential Side Reactions: As with all SPPS, potential side reactions such as racemization, diketopiperazine formation (especially with proline or hydroxyproline at the C-terminus), and aspartimide formation should be considered and mitigated through optimized protocols. For Hyp-containing peptides, the use of a pre-loaded resin or careful control of coupling conditions can minimize diketopiperazine formation.

By following this detailed protocol, researchers can confidently incorporate this compound into their synthetic peptides, enabling the exploration of novel peptide structures and functions.

References

Application Notes and Protocols for the Coupling of Fmoc-Hyp(Bom)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified amino acids into peptide sequences is a critical strategy in modern drug discovery and development. Hydroxyproline (Hyp) derivatives, in particular, are of significant interest due to their ability to induce stable polyproline II (PPII) helical structures and enhance the proteolytic stability of peptides. The benzyl-protected derivative, Fmoc-Hyp(Bom)-OH, provides a stable protecting group for the hydroxyl function during solid-phase peptide synthesis (SPPS). However, the steric bulk of both the fluorenylmethyloxycarbonyl (Fmoc) and benzyloxymethyl (Bom) protecting groups can present challenges, leading to incomplete or slow coupling reactions.

These application notes provide a comprehensive guide to the standard coupling conditions for this compound, including a comparison of common coupling reagents, detailed experimental protocols, and a workflow diagram to assist researchers in optimizing their synthetic strategies.

Data Presentation: Performance of Common Coupling Reagents

The choice of coupling reagent is paramount for the successful incorporation of sterically hindered amino acids like this compound. While specific quantitative data for this particular derivative is not extensively published, the following table summarizes the general performance of widely used coupling reagents in the context of challenging or sterically hindered couplings. This data is intended to provide a basis for reagent selection.

| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Key Characteristics & Potential Side Reactions |

| HATU | Aminium/Uronium Salt | 15-60 minutes | >99 | >95 | Highly reactive and efficient, especially for hindered couplings. Based on HOAt, which can reduce racemization.[1][2] High cost. |

| HBTU | Aminium/Uronium Salt | 20-90 minutes | >98 | >95 | Very efficient and widely used.[3] Can lead to N-terminal guanidinylation if used in excess.[2] |

| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Highly efficient with a low propensity for racemization.[1][3] Byproducts are generally less toxic than its predecessor, BOP.[3] |

| DIC/OxymaPure® | Carbodiimide/Additive | 60-180 minutes | >97 | >95 | Cost-effective and provides a mildly acidic environment that suppresses racemization.[4] Generally slower than aminium/phosphonium salts. |

Experimental Protocols

The following are detailed protocols for the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine. These protocols can be adapted for automated peptide synthesizers.

Protocol 1: Standard Coupling using HATU

This protocol is recommended for overcoming the steric hindrance of this compound.

Materials:

-

Peptide-resin with a free N-terminus (1 eq.)

-

This compound (3-5 eq.)

-

HATU (2.9-4.9 eq.)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 eq.)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine (B6355638) solution (20% in DMF)

-

Reaction vessel for SPPS

Procedure:

-

Resin Swelling and Fmoc Deprotection:

-

Swell the peptide-resin in DMF for 30-60 minutes.

-

Drain the DMF and add the 20% piperidine solution to the resin.

-

Agitate the mixture for 5 minutes at room temperature. Drain and repeat the piperidine treatment for an additional 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) and then with DCM (2-3 times) and finally with DMF (2-3 times) to remove residual piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine (a positive test is indicated by a blue color).

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3-5 eq.) and HATU (2.9-4.9 eq.) in a minimal amount of DMF.

-

Add DIPEA (6-10 eq.) to the amino acid solution.

-

Allow the mixture to pre-activate for 1-2 minutes at room temperature.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-4 hours at room temperature.

-

-

Monitoring and Washing:

-

Monitor the coupling reaction using the Kaiser test. Take a few beads of resin, wash them thoroughly with DMF and then ethanol, and perform the test.

-

A negative test (yellow/colorless beads) indicates complete coupling. If the test remains positive after 4 hours, consider a second coupling (see Protocol 3).

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Protocol 2: Coupling using DIC/OxymaPure®

This protocol is a cost-effective alternative with low racemization risk.

Materials:

-

Peptide-resin with a free N-terminus (1 eq.)

-

This compound (3-5 eq.)

-

Diisopropylcarbodiimide (DIC) (3-5 eq.)

-

OxymaPure® (Ethyl (hydroxyimino)cyanoacetate) (3-5 eq.)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine solution (20% in DMF)

-

Reaction vessel for SPPS

Procedure:

-

Resin Swelling and Fmoc Deprotection:

-

Follow step 1 as described in Protocol 1.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3-5 eq.) and OxymaPure® (3-5 eq.) in DMF.

-

Add DIC (3-5 eq.) to the solution.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 2-6 hours. For difficult couplings, the temperature can be elevated to 40-50°C, though this should be done with caution.[4]

-

-

Monitoring and Washing:

-

Follow step 3 as described in Protocol 1.

-

Protocol 3: Double Coupling Strategy for Incomplete Reactions

This protocol should be used if the Kaiser test remains positive after the initial coupling attempt.

Procedure:

-

First Coupling:

-

Perform the initial coupling of this compound as described in Protocol 1 or 2.

-

-

Washing:

-

After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

-

-

Second Coupling:

-

Prepare a fresh solution of activated this compound as described in the chosen initial protocol (e.g., Protocol 1, step 2).

-

Add this fresh solution to the washed resin and allow the reaction to proceed for another 1-2 hours.

-

-

Final Wash and Monitoring:

-

After the second coupling, wash the resin thoroughly with DMF (3-5 times).

-

Perform a final Kaiser test to confirm the completion of the coupling. If the test is still positive, consider a capping step with acetic anhydride (B1165640) to terminate the unreacted chains before proceeding to the next amino acid.

-

Mandatory Visualization

The following diagram illustrates the general workflow for a single coupling cycle of this compound in solid-phase peptide synthesis.

References

Application Notes and Protocol: Step-by-Step Guide for Fmoc Deprotection of Fmoc-Hyp(Bom)-OH

Audience: Researchers, scientists, and drug development professionals involved in Solid-Phase Peptide Synthesis (SPPS).

Introduction The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS) for the temporary protection of the Nα-amino group of amino acids.[1][2][3] Its removal, or deprotection, is a critical and repetitive step in the stepwise elongation of the peptide chain.[4] This protocol provides a detailed guide for the efficient deprotection of Fmoc-Hyp(Bom)-OH, a hydroxyproline (B1673980) derivative where the side-chain hydroxyl group is protected by a benzyloxymethyl (Bom) group. The Bom group is stable under the basic conditions required for Fmoc removal, ensuring an orthogonal protection strategy where the Fmoc group is selectively cleaved without affecting the side-chain protector.[1][5] This methodology is fundamental for synthesizing peptides containing modified hydroxyproline residues, which are often incorporated to enhance stability or modulate biological activity.

Principle of Fmoc Deprotection The Fmoc group is cleaved under mild basic conditions through a β-elimination mechanism.[6][7] A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton on the fluorene (B118485) ring system.[1][7] This initiates an elimination reaction that releases the free N-terminal amine of the peptide, carbon dioxide, and a reactive dibenzofulvene (DBF) intermediate.[1][6][7] The excess amine in the reaction mixture traps the DBF to form a stable adduct, driving the reaction to completion.[1][6][7]

Figure 1. Logical workflow of the Fmoc deprotection mechanism.

Quantitative Data Summary

The conditions for Fmoc deprotection can be adapted based on the complexity of the peptide sequence. For sequences prone to aggregation, harsher conditions or alternative reagents may be necessary.[6][8] The following table summarizes standard and alternative conditions.

| Parameter | Standard Conditions | Alternative Conditions | Rationale & Remarks |

| Deprotection Reagent | 20% (v/v) Piperidine | 1-5% (v/v) DBU | Piperidine is the most common and effective reagent.[1] DBU is a stronger, non-nucleophilic base used for difficult or aggregated sequences to accelerate cleavage.[4][8] |

| Solvent | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | High-purity, amine-free DMF is standard.[6][9] NMP can be a better solvent for disrupting peptide aggregation.[7] |

| Temperature | Room Temperature (20-25°C) | Up to 90°C (Microwave) | Reactions are typically performed at room temperature.[1] Microwave heating can significantly accelerate the process but may increase side reactions.[1][10] |

| Reaction Time | 5-15 minutes | 1-5 minutes (with DBU) | Often performed as two separate treatments (e.g., 2 min + 8 min) to ensure complete removal.[1][4] Longer times may be needed for complex sequences.[6] |

| Reagent Volume | 10 mL per gram of resin | 10 mL per gram of resin | Sufficient volume must be used to fully swell and submerge the resin.[8] |

Detailed Experimental Protocol

This protocol outlines the manual deprotection of an N-terminal this compound on a swollen peptide-resin in a reaction vessel.

Materials and Reagents:

-

Peptidyl-resin with N-terminal this compound

-

Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free DMF (prepare fresh daily).[6]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Dichloromethane (DCM), ACS grade.

-

Isopropyl alcohol (IPA), ACS grade.

-

Reaction vessel (e.g., fritted syringe or automated synthesizer vessel).

Figure 2. Step-by-step experimental workflow for Fmoc deprotection.

Procedure:

-

Resin Preparation and Initial Wash:

-

First Fmoc Deprotection Treatment:

-

Add the 20% piperidine in DMF solution to the reaction vessel, ensuring the resin is fully submerged.

-

Agitate the mixture gently (e.g., by bubbling nitrogen or using a shaker) for 2-3 minutes at room temperature.[4]

-

Drain the deprotection solution.

-

-

Second Fmoc Deprotection Treatment:

-

Add a fresh aliquot of the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for an additional 7-10 minutes to ensure the reaction goes to completion.[4][9] For difficult sequences, this time can be extended.[6]

-

Drain the deprotection solution. The filtrates from both deprotection steps can be collected for quantitative analysis if desired.

-

-

Post-Deprotection Washing:

-

Confirmation of Deprotection (Optional but Recommended):

-

Perform a qualitative test (e.g., Kaiser test or TNBS test) on a small sample of resin beads to check for the presence of a free primary amine. A positive test indicates successful deprotection.

-